Valproic acid glucuronide

Description

Contextualizing Valproic Acid Glucuronidation as a Primary Biotransformation Pathway

The metabolism of valproic acid (VPA) in humans occurs primarily through three main routes: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation. pharmgkb.org Of these, glucuronidation represents a major pathway, accounting for the metabolism of a substantial portion of a VPA dose. drugbank.com This conjugative reaction involves the attachment of a glucuronic acid moiety to the VPA molecule, a process catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov This biotransformation converts the lipophilic VPA into a more water-soluble compound, facilitating its elimination from the body. researchgate.net

Table 1: UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Valproic Acid Glucuronidation

| Enzyme Family | Specific Isoform | Location of Activity | Reference |

|---|---|---|---|

| UGT1A | UGT1A3 | Liver | cncb.ac.cn |

| UGT1A4 | Liver, Intestine | cncb.ac.cninchem.org | |

| UGT1A6 | Liver | cncb.ac.cn | |

| UGT1A8 | Intestine | nih.govinchem.org | |

| UGT1A9 | Liver, Kidney | cncb.ac.cn | |

| UGT1A10 | Intestine | nih.govinchem.org | |

| UGT2B | UGT2B7 | Liver, Kidney | cncb.ac.cn |

Note: While some studies have suggested the involvement of UGT2B15, others dispute this, indicating that VPA may inhibit this enzyme rather than being a substrate for it. UGT1A1 has been shown to have no activity towards VPA glucuronidation. tandfonline.com

Significance of Valproic Acid Glucuronide as a Major Metabolite

This compound (VPAG) is the principal metabolite of VPA found in urine, accounting for 30% to 50% of an administered dose. tandfonline.cominchem.org Its formation is a critical step in the detoxification and excretion of the parent drug. nih.gov Once formed, the highly water-soluble VPAG is readily eliminated from the body, primarily via the kidneys into the urine, with a smaller amount excreted through bile. nih.govpsu.edu

Overview of Research Trajectories in this compound Studies

Research into this compound has followed several distinct yet interconnected trajectories, aimed at fully elucidating its formation and disposition.

A primary focus of research has been the identification and characterization of the specific UGT enzymes responsible for VPAG formation. Early studies established the involvement of the UGT1A and UGT2B families, with subsequent research pinpointing specific isoforms like UGT1A6 and UGT2B7 as prominent catalysts, while also identifying contributions from UGT1A3, UGT1A4, UGT1A9, UGT1A8, and UGT1A10. cncb.ac.cninchem.org

Another significant area of investigation has been the kinetics of VPAG formation. Detailed in vitro and in vivo studies have revealed that the enzymatic reaction does not always follow classic Michaelis-Menten kinetics. nih.gov Instead, research has demonstrated evidence of atypical, sigmoidal, or autoactivation kinetics in human hepatocytes, sheep liver microsomes, and in vivo in both sheep and humans. scholarscentral.comresearchgate.net This means that the rate of glucuronidation can increase disproportionately at higher concentrations of VPA. scholarscentral.com These kinetic studies provide valuable parameters for understanding the efficiency of this metabolic pathway.

Table 2: Selected In Vitro Kinetic Parameters for this compound (VPAG) Formation

| System | Vmax app | S50 app / Km | Hill Coefficient (n) | Reference |

|---|---|---|---|---|

| Human Hepatocytes (pooled) | 39.5 ± 3.3 pmol/min/106 cells | 224 ± 34 µM (S50 app) | 2.34 ± 0.28 | |

| Sheep Liver Microsomes (pooled) | 2.10 ± 0.75 µmol/min/kg | 117 ± 56 µM (S50 app) | 1.34 ± 0.14 | nih.govresearchgate.net |

| Human Liver Microsomes (expressed UGTs) | - | 2.3 - 5.2 mM (Km) | - |

Vmax app: Apparent maximum reaction velocity; S50 app: Substrate concentration at 50% of Vmax app (for sigmoidal kinetics); Km: Michaelis constant (for hyperbolic kinetics); n: Hill coefficient (a value >1 indicates autoactivation).

Furthermore, research has extended into the field of pharmacogenomics, exploring how genetic variations (polymorphisms) in the genes encoding UGT enzymes can affect the rate of VPA glucuronidation. cncb.ac.cn These genetic differences may contribute to inter-individual variability in VPA metabolism. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for these research efforts, enabling the precise and quantitative analysis of VPAG in biological matrices like plasma and urine.

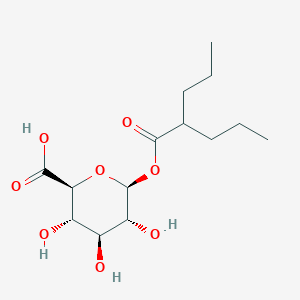

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKSYIHWRBBHIC-JVWRJRKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CCC)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311881 | |

| Record name | Valproic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valproic acid glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60113-83-9 | |

| Record name | Valproic acid glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60113-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valproic acid glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valproic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALPROATE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB05J7266C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Valproic acid glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymology of Valproic Acid Glucuronidation

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Valproic Acid Glucuronide Formation

The formation of this compound is not the work of a single enzyme but rather a collaborative effort of several UGT isoforms, primarily from the UGT1A and UGT2B families. nih.gov These enzymes are predominantly located in the liver, the main site of drug metabolism, but are also present in other tissues like the intestine. nih.govnih.gov

UGT1A Family Isoforms in Valproic Acid Glucuronidation (UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10)

Multiple members of the UGT1A family have been identified as catalysts for valproic acid glucuronidation. In vitro studies using recombinant human UGTs have demonstrated the activity of UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, and UGT1A10 in this metabolic pathway. nih.govresearchgate.net Notably, UGT1A4, UGT1A8, and UGT1A10 were identified as contributors to this process in later research. nih.gov The isoforms UGT1A8 and UGT1A10 are primarily found in the intestine and may play a significant role in the initial, or first-pass, metabolism of valproic acid following oral administration. nih.gov

UGT2B Family Isoforms in Valproic Acid Glucuronidation (UGT2B7, UGT2B15)

Within the UGT2B family, UGT2B7 stands out as a major contributor to the glucuronidation of valproic acid. nih.govnih.govclinpgx.org In fact, studies have indicated that UGT2B7 exhibits the highest intrinsic clearance for the formation of this compound when compared to several other UGT isoforms. nih.gov The involvement of UGT2B15 has also been a subject of investigation.

Disputed or Absent UGT Activity in Valproic Acid Glucuronidation (e.g., UGT1A1, UGT2B15)

While a broad range of UGTs participate in valproic acid metabolism, not all isoforms are involved. UGT1A1, an enzyme crucial for bilirubin (B190676) glucuronidation, has been shown to have no activity towards valproic acid. nih.govnih.gov The role of UGT2B15 in directly catalyzing valproic acid glucuronidation is also contested. Although valproic acid can inhibit the activity of UGT2B15 towards other substrates, it is not considered a substrate for this particular isoform. researchgate.netnih.govgenesight.com

Kinetic Characterization of Valproic Acid Glucuronidation

The rate and efficiency of valproic acid glucuronidation are described by its enzyme kinetics. These studies provide valuable insights into how the body processes this medication.

In Vitro Enzyme Kinetics in Human Liver Microsomes and Recombinant UGTs

Kinetic studies performed using human liver microsomes (HLMs) and specific recombinant UGT enzymes have been instrumental in characterizing the glucuronidation of valproic acid. These in vitro systems allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, and the maximum reaction velocity (Vmax).

Research has shown that the glucuronidation of valproic acid is typified by high Km values, generally in the millimolar range, in both human liver and kidney microsomes, as well as with expressed UGTs like UGT1A6, UGT1A9, and UGT2B7. researchgate.netnih.govclinpgx.org In studies with a bank of human liver microsomes, significant variability in the rate of this compound formation was observed, with an approximate 5- to 8-fold variation among donors. nih.gov At a substrate concentration of 1 mM, the formation of this compound ranged from 6.0 to 53.4 nmol/min/mg protein. nih.gov

Intrinsic clearance (Vmax/Km) is a measure of the catalytic efficiency of an enzyme. Among the tested isoforms, UGT2B7 demonstrated the highest intrinsic clearance for valproic acid glucuronidation. nih.gov The table below summarizes key kinetic parameters for various UGT isoforms.

| UGT Isoform | Vmax (nmol/min/mg protein) | Km (mM) | Intrinsic Clearance (Vmax/Km) |

| UGT1A3 | - | - | Similar to UGT1A9 and UGT2B7 |

| UGT1A4 | - | - | Lower than UGT2B7 |

| UGT1A6 | - | 2.3 - 5.2 | - |

| UGT1A8 | Highest | Lowest | Important for intestinal glucuronidation |

| UGT1A9 | - | 2.3 - 5.2 | Similar to UGT1A3 and UGT2B7 |

| UGT1A10 | Highest | Lowest | Important for intestinal glucuronidation |

| UGT2B7 | - | 2.3 - 5.2 | Highest |

| Human Liver Microsomes | 32.6 - 85 | 0.6 - 2.5 | 13.9 - 65.6 |

Note: Dashes indicate that specific values were not provided in the cited sources, but qualitative comparisons were made.

Atypical Sigmoidal and Autoactivation Kinetics of this compound Formation

Interestingly, the glucuronidation of valproic acid does not always follow classic Michaelis-Menten kinetics. Instead, it can exhibit atypical sigmoidal or autoactivation kinetics. nih.govresearchgate.net This means that at lower substrate concentrations, the rate of the reaction increases more than proportionally with an increase in substrate concentration. This phenomenon is characterized by a sigmoidal (S-shaped) curve when plotting reaction velocity against substrate concentration, and corresponding "hooked" Eadie-Hofstee plots. researchgate.net

This atypical kinetic behavior has been observed both in vivo in humans and sheep, and in vitro using human hepatocytes and sheep liver microsomes. nih.govresearchgate.net The Hill equation is often used to empirically describe this autoactivation. researchgate.net In vivo studies in sheep revealed a Hill coefficient (n) of 1.34 ± 0.14 for this compound formation. nih.gov This autoactivation suggests that the binding of one valproic acid molecule to the enzyme may increase the enzyme's affinity for subsequent substrate molecules. researchgate.net The UGT isoforms UGT1A6 and UGT2B7 have been shown to exhibit autoactivation kinetics with other substrates, which may contribute to this observation with valproic acid.

Comparative Analysis with Other Valproic Acid Metabolic Pathways

Valproic acid undergoes extensive metabolism through three primary routes: glucuronidation, mitochondrial beta-oxidation, and cytochrome P450-mediated oxidation. nih.govmdpi.comnih.gov The formation of this compound represents a major pathway for the drug's elimination.

Glucuronidation Versus Beta-Oxidation of Valproic Acid

Mitochondrial beta-oxidation, a pathway typically used for endogenous fatty acids, is the other major route, accounting for about 40% of VPA metabolism. nih.govuniroma1.it This process leads to the formation of various metabolites, including 2-ene-VPA. researchgate.net While both are major pathways, glucuronidation is often cited as the predominant route of VPA metabolism and excretion in humans. nih.govnih.gov

Glucuronidation Versus Cytochrome P450-Mediated Oxidation of Valproic Acid

Compared to glucuronidation and beta-oxidation, the oxidation of Valproic acid by the cytochrome P450 (CYP) system is considered a minor metabolic pathway. nih.gov This route is responsible for approximately 10% of VPA metabolism. nih.govnih.govuniroma1.it The CYP enzymes involved, including CYP2C9, CYP2A6, and CYP2B6, catalyze the formation of metabolites such as 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. nih.govmdpi.com Although this pathway is minor in terms of the total amount of drug metabolized, it is significant because it can lead to the formation of reactive metabolites. acs.org The vast majority of a VPA dose, however, is cleared via the glucuronidation and beta-oxidation pathways. nih.gov

| Metabolic Pathway | Approximate Contribution | Classification | Reference |

|---|---|---|---|

| Glucuronidation | ~50% (Range: 30-70%) | Major | nih.govnih.govuniroma1.it |

| Beta-Oxidation | ~40% (Range: 20-40%) | Major | nih.govnih.govuniroma1.it |

| Cytochrome P450 Oxidation | ~10% | Minor | nih.govnih.govuniroma1.it |

Subcellular Localization of Valproic Acid Glucuronidation (e.g., Microsomal)

The enzymes responsible for conjugating Valproic acid with glucuronic acid are the UDP-glucuronosyltransferases (UGTs). These are membrane-bound proteins primarily located in the endoplasmic reticulum (ER) of various tissues, most notably the liver. youtube.comfrontiersin.org In laboratory settings, the ER is isolated as the microsomal fraction following differential centrifugation of tissue homogenates. karger.com

Consistent with this, in vitro studies on VPA glucuronidation are routinely conducted using liver microsomes, confirming that this subcellular compartment is the main site of the reaction. nih.govnih.gov One study explicitly demonstrated that while VPA glucuronidation was readily measurable in microsomal and liver homogenate preparations, the reaction was not detectable in the mitochondrial fraction. nih.gov While the bulk of UGT activity resides in the ER, some UGT isoforms, such as UGT1A6 and UGT2B7 which are known to metabolize VPA, have also been identified in the nuclear membrane. nih.gov Nevertheless, the endoplasmic reticulum is considered the principal subcellular site for the glucuronidation of Valproic acid.

Pharmacokinetics and Disposition of Valproic Acid Glucuronide

Systemic Formation and Clearance of Valproic Acid Glucuronide

The formation of this compound occurs primarily in the liver through a process called glucuronidation. nih.govwikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov Several UGT isoforms are involved in the glucuronidation of valproic acid, including UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. wikipedia.orgpharmgkb.orgpharmgkb.org

Contribution of Glucuronidation to Total Valproic Acid Clearance

Glucuronidation is the most significant metabolic pathway for valproic acid, accounting for a substantial portion of its total clearance from the body. nih.govdrugbank.com This pathway is responsible for metabolizing approximately 30% to 50% of an administered dose of valproic acid. wikipedia.orgpharmgkb.orgmedworksmedia.comnih.gov In addition to glucuronidation, valproic acid is also metabolized through mitochondrial beta-oxidation (accounting for about 40% of a dose) and other oxidative mechanisms (less than 20%). wikipedia.orgdrugbank.com The formation of this compound is a key step in the elimination of the parent drug, converting it into a more water-soluble compound that can be readily excreted. nih.gov

Relationship between Valproic Acid Dose and this compound Formation Rate

The formation rate of this compound can be influenced by the dose of valproic acid administered. Studies have shown that the glucuronidation of valproic acid can become saturated within the therapeutic concentration range, indicating a non-linear relationship. medworksmedia.comnih.gov Research in healthy volunteers who received increasing daily doses of valproic acid (250 mg, 500 mg, and 1,000 mg) demonstrated a dose-dependent increase in the formation of certain metabolites. nih.gov Specifically, the intrinsic formation clearance of the 4-ene-VPA pathway, another metabolic route, showed a significant dose-dependent increase. nih.gov Furthermore, the proportion of the dose recovered in urine as 4-ene-VPA and its subsequent metabolites also increased with higher doses. nih.gov

In another study involving epileptic patients, a positive correlation was observed between the dose of valproic acid and the amount of this compound excreted in the urine. jst.go.jpnih.gov Patients on higher doses of valproic acid excreted a larger quantity of the glucuronide metabolite. jst.go.jpnih.gov This suggests that at higher concentrations, a greater proportion of valproic acid is eliminated via glucuronidation. The kinetics of valproic acid glucuronidation have been described as exhibiting autoactivation or sigmoidal kinetics in some studies, which deviates from the classic Michaelis-Menten model. psu.eduwalshmedicalmedia.com This means that the rate of glucuronide formation can increase more than proportionally with an increase in the concentration of valproic acid up to a certain point.

Excretion Pathways of this compound

Once formed, this compound is eliminated from the body through two primary pathways: urinary excretion and biliary excretion.

Urinary Excretion as the Major Route of Elimination

Urinary excretion is the principal route for the elimination of this compound. pharmgkb.orgnih.govjst.go.jpnih.govnih.gov This metabolite is the major form of valproic acid found in the urine, constituting approximately 30% to 50% of the administered dose. pharmgkb.orgnih.gov In a study of 24 epileptic patients under steady-state conditions, an average of 33% of the daily valproic acid dose was recovered in the urine as this compound. nih.gov Another study involving four epileptic patients reported that 20.5% to 88.7% of the administered dose was excreted in the urine as the glucuronide conjugate. jst.go.jp The amount of this compound excreted in the urine has been shown to correlate with the administered dose of valproic acid. jst.go.jpnih.gov

Biliary Excretion and Enterohepatic Recirculation of this compound

This compound is also excreted into the bile, which can lead to its entry into the gastrointestinal tract. nih.govjmatonline.com Once in the intestine, the glucuronide conjugate can be hydrolyzed back to the parent drug, valproic acid, by β-glucuronidase enzymes produced by intestinal bacteria. jmatonline.comtandfonline.com This process, known as enterohepatic recirculation, allows the reabsorption of the liberated valproic acid back into the systemic circulation. tandfonline.com

Concentration-Dependent Disposition and Accumulation of this compound

The disposition of this compound can be dependent on the concentration of the parent drug, valproic acid. nih.govoup.com At higher doses of valproic acid, the elimination pathways for its glucuronide metabolite can become saturated. nih.govoup.com This can lead to an accumulation of this compound in the plasma. nih.govoup.com

A study in guinea pigs demonstrated that at a high dose of valproic acid, the plasma concentration of this compound increased even as the plasma concentration of the parent drug declined, suggesting saturated elimination of the metabolite. nih.govoup.com The clearances of plasma this compound, as well as its biliary and urinary clearances, were all found to decrease as the dose of valproic acid increased. nih.govoup.com This concentration-dependent disposition suggests that the elimination processes for this compound are capacity-limited. It has been speculated that at higher plasma concentrations of valproic acid, when hepatic glucuronidation may be saturated, the kidney might play a more significant role in the production of this compound. nih.gov

Temporal Variability in this compound Clearance

The clearance of this compound exhibits temporal variability, with studies indicating day-night changes in its excretion. tandfonline.comnih.gov In a study involving healthy male volunteers, the urinary excretion of VPAG was found to be significantly decreased by 50% during the night (20:00 to 08:00) compared to the daytime (08:00 to 20:00). tandfonline.comnih.gov This nocturnal decrease in excretion suggests a temporal variation in the renal clearance of VPAG. tandfonline.comnih.gov This finding highlights the importance of considering the timing of sample collection, such as 24-hour urine collections, when studying the metabolic profiles of VPA to account for this variability. nih.gov

Interactive Data Table: Urinary Excretion of this compound

The following table summarizes data on the urinary excretion of this compound from a study in epileptic patients.

| Patient ID | VPA Dose ( g/day ) | VPAG Excreted (mg/24h) | VPAG as % of Dose |

| 1 | 1.0 | 178 | 20.5 |

| 2 | 1.5 | 850 | 58.0 |

| 3 | 2.0 | 1500 | 75.0 |

| 4 | 2.8 | 2158 | 88.7 |

Data sourced from a study on VPA elimination in epileptic patients. jst.go.jpnih.gov

Interactive Data Table: Effect of VPA Dose on VPAG Clearance in Guinea Pigs

This table illustrates the dose-dependent changes in the clearance of this compound observed in a study on guinea pigs.

| VPA Dose (mg/kg) | Plasma VPAG Clearance (mL/min) | Urinary VPAG Clearance (mL/min) |

| 20 | 6.72 | 3.19 |

| 100 | - | - |

| 500 | 0.86 | 1.12 |

| 600 | - | - |

Data adapted from a study on the concentration-dependent disposition of VPAG. oup.comnih.gov Note: Data for 100 and 600 mg/kg doses were not fully reported in the source.

Pharmacogenomics and Interindividual Variability in Valproic Acid Glucuronide Formation

Genetic Polymorphisms in UGT Genes Affecting Valproic Acid Glucuronidation

The glucuronidation of VPA is a major metabolic route, accounting for up to 50% of a given dose. pharmgkb.orge-century.us This process is mediated by several UGT enzymes, primarily UGT1A6 and UGT2B7, with contributions from UGT1A3, UGT1A4, UGT1A9, and UGT2B15. pharmgkb.orgmdpi.comnih.gov Genetic polymorphisms, particularly single nucleotide variants (SNVs), in the genes that code for these enzymes can lead to altered enzyme activity, which in turn affects the rate of VPA glucuronidation. researchgate.net These genetic differences are a key reason for the wide interindividual variability observed in VPA plasma levels. e-century.us

SNVs can alter the amino acid sequence of the UGT enzyme, leading to changes in its stability, substrate affinity, and catalytic activity.

For the UGT1A6 gene , several common SNVs have been shown to increase enzyme function. The UGT1A6*2 haplotype, which includes the SNVs 19T>G (rs6759892), 541A>G (rs2070959), and 552A>C (rs1105879), has been associated with approximately a two-fold increase in VPA glucuronidation activity in studies using recombinant enzymes. mdpi.comresearchgate.netnih.gov The 19T>G variant results in an amino acid change from serine to alanine (B10760859) at position 7 (Ser7Ala), which is believed to contribute to this increased metabolic rate. ajol.info

For the UGT2B7 gene , the functional impact of its polymorphisms is less clear, with some studies reporting conflicting results. researchgate.netfrontiersin.org The loss-of-function UGT2B73 (rs12233719) G-allele has been associated with increased plasma concentrations of valproic acid, which suggests reduced glucuronidation activity. mdpi.com However, other analyses have not found significant associations between the common UGT2B72 variant and VPA glucuronidation rates. researchgate.net

Polymorphisms in the UGT1A3 gene , such as A17G and C133T, have also been investigated, with certain genotypes being linked to reduced glucuronidation capacity. e-century.us

Genetic polymorphisms that alter UGT enzyme activity directly influence the plasma concentrations of both VPA and its glucuronidated metabolite. An increase in enzyme function leads to more rapid conversion of VPA to valproic acid glucuronide, resulting in lower plasma levels of the parent drug and higher levels of the metabolite.

Studies have consistently shown that individuals carrying UGT1A6 variants associated with increased enzyme activity, such as 19T>G, have significantly lower plasma concentrations of VPA. ajol.infonih.gov For instance, one study found that patients with the UGT1A6 19T>G variant had lower concentration-to-dose ratios compared to those with the wild-type gene. ajol.info Similarly, carriers of the UGT1A6 552A>C variant (specifically the CC genotype) exhibited lower VPA concentrations than those with AA or AC genotypes. e-century.us

Conversely, polymorphisms that decrease enzyme function are associated with higher plasma levels of VPA, indicating a lower rate of this compound formation. In a study of South Chinese epilepsy patients, carriers of the UGT1A3 A17G (AG genotype) and C133T (CT genotype) had lower VPA concentrations compared to the AA and CC genotypes, respectively, suggesting these variants lead to more efficient glucuronidation. e-century.us However, the study also found that carriers of the AA genotype for A17G and the CC genotype for C133T had higher VPA concentrations, indicating reduced glucuronidation. e-century.us

The following table summarizes the findings from various pharmacogenomic studies:

| Gene | Polymorphism (SNV) | Effect on Enzyme Function | Association with Valproic Acid (VPA) Levels |

| UGT1A6 | 19T>G (rs6759892) | Increased activity. mdpi.comajol.info | Lower plasma VPA concentration. ajol.infonih.gov |

| UGT1A6 | 541A>G (rs2070959) | Increased activity (as part of 2 haplotype). mdpi.comresearchgate.net | Associated with lower VPA concentration-to-dose ratio. mdpi.com |

| UGT1A6 | 552A>C (rs1105879) | Increased activity (as part of *2 haplotype). mdpi.comresearchgate.net | Patients with CC genotype have lower VPA concentrations than AA or AC carriers. e-century.us |

| UGT1A3 | A17G | Altered activity. | Carriers of AA genotype have higher VPA concentrations than AG carriers. e-century.us |

| UGT1A3 | C133T | Altered activity. | Carriers of CC genotype have higher VPA concentrations than CT carriers. e-century.us |

| UGT2B7 | 3 (rs12233719) | Loss-of-function. mdpi.com | Associated with increased plasma VPA concentrations. mdpi.com |

Influence of Genetic Factors on Valproic Acid Pharmacokinetics and Therapeutic Outcomes

Genetic variations in UGT enzymes are a significant determinant of VPA's pharmacokinetic profile. frontiersin.org Polymorphisms that enhance the rate of glucuronidation increase the clearance of VPA, leading to a shorter elimination half-life and lower steady-state plasma concentrations. mdpi.com Consequently, patients who are rapid metabolizers due to their genetic makeup may require higher VPA doses to achieve therapeutic plasma concentrations. mdpi.comresearchgate.net

Conversely, individuals with polymorphisms that result in decreased UGT activity (poor metabolizers) will clear VPA more slowly. This can lead to the accumulation of the drug in the bloodstream, potentially reaching toxic levels even on standard doses. frontiersin.org The link between UGT polymorphisms and clinical therapeutic outcomes is an area of ongoing research. While the impact on VPA plasma levels is well-documented, some studies have noted a lack of direct evidence connecting these genetic variants to final clinical efficacy or specific adverse events in monotherapy settings. frontiersin.org

Clinical and Toxicological Implications of Valproic Acid Glucuronide

Role of Valproic Acid Glucuronide in Overall Valproic Acid Elimination

Glucuronidation is a primary pathway for the metabolism and elimination of Valproic Acid. nih.govpharmgkb.org This process, occurring mainly in the liver, converts the parent drug into a more water-soluble compound, this compound (VPA-G), facilitating its excretion from the body. wikipedia.org

In adult patients on Valproic Acid monotherapy, approximately 30-50% of the administered dose is excreted in the urine as VPA-G. nih.govpharmgkb.orgwikipedia.org This highlights the quantitative importance of glucuronidation in the clearance of Valproic Acid. The formation of VPA-G is catalyzed by a group of enzymes known as UDP-glucuronosyltransferases (UGTs), with several isoforms identified as being involved in this process, including UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. nih.gov

This compound and Adverse Drug Reactions

While glucuronidation is generally considered a detoxification pathway, the role of VPA-G in Valproic Acid-associated adverse drug reactions, particularly hepatotoxicity, is complex and multifaceted.

Contribution to Oxidative Stress and Hepatotoxicity (Indirect Mechanisms)

Research suggests that Valproic Acid can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to neutralize them. oup.comoup.com While the direct link between VPA-G and oxidative stress is still under investigation, some studies suggest an association. For instance, research in rats has shown that Valproic Acid glucuronidation is associated with increases in markers of oxidative stress. tandfonline.com This suggests that the process of glucuronidation itself, or the presence of VPA-G, may indirectly contribute to the oxidative environment in the liver. It has been proposed that the depletion of glutathione (B108866) (GSH), a key antioxidant, may play a role in VPA-induced oxidative stress. ubc.ca

Bioactivation of Toxic Metabolites via Glucuronidation (e.g., (E)-2,4-diene VPA)

A significant finding in the study of Valproic Acid toxicity is the concept of bioactivation, where a metabolite is converted into a more reactive and potentially toxic form. Research has shown that glucuronidation can play a role in this process. acs.orgacs.orgnih.gov

One of the key toxic metabolites of Valproic Acid is (E)-2,4-diene VPA. acs.orgacs.orgnih.gov Studies have demonstrated that this metabolite can undergo glucuronidation to form (E)-2,4-diene VPA-glucuronide. acs.orgacs.org This glucuronide conjugate can then react with glutathione (GSH), a major cellular antioxidant. acs.orgacs.org This reaction, a Michael addition, leads to the formation of a diconjugate. acs.org This is a notable instance where glucuronide formation activates a drug metabolite to further conjugate with GSH. acs.org The formation of these conjugates is significant as it represents a pathway through which the toxic potential of (E)-2,4-diene VPA may be expressed. acs.org In rat studies, the amount of a specific glutathione-glucuronide diconjugate found in bile was significantly higher than the corresponding non-glucuronidated glutathione conjugate. acs.orgacs.orgnih.gov

This compound as a Marker in Therapeutic Monitoring

Given that VPA-G is a major metabolite of Valproic Acid, its measurement in biological fluids has been considered as a potential tool in therapeutic drug monitoring (TDM). The goal of TDM is to optimize drug therapy by maintaining plasma concentrations within a target therapeutic range. While plasma concentrations of the parent drug, Valproic Acid, are routinely monitored, the utility of measuring its metabolites is an area of ongoing research.

Changes in the levels of VPA metabolites, including VPA-G, can be influenced by various factors. For instance, co-administration of other drugs can affect Valproic Acid metabolism. Aspirin (B1665792), for example, has been shown to significantly increase the levels of VPA-G in urine. nih.gov This highlights the potential for using metabolite monitoring to understand drug-drug interactions and their clinical consequences. However, the direct clinical utility of monitoring VPA-G levels for routine therapeutic adjustments is not yet firmly established and remains a subject of further investigation.

Drug Drug Interactions Involving Valproic Acid Glucuronidation

Effects of Concomitant Medications on Valproic Acid Glucuronidation Activity

The co-administration of carbapenem (B1253116) antibiotics and valproic acid is known to cause a significant and rapid decrease in VPA plasma concentrations, which can increase the risk of seizures. amegroups.orgnih.gov This interaction has been observed with various carbapenems, including meropenem (B701), imipenem, and ertapenem (B1671056). amegroups.orgmdpi.com The reduction in VPA levels typically occurs within the first 1 to 7 days of starting the carbapenem. pharmacyjoe.com While sometimes referred to as an "induction" of glucuronidation, the underlying mechanisms are more complex than simple enzyme induction. amegroups.orgpharmacyjoe.com

Several mechanisms have been proposed to explain this interaction:

Enhanced Hepatic Glucuronidation : Some studies suggest that carbapenems may increase the glucuronidation of VPA. amegroups.orgpharmgkb.org This could be due to an increase in the hepatic levels of UDP-glucuronic acid, a necessary cofactor for the UGT enzymes, as observed in rats treated with panipenem. researchgate.netpsu.edu

Inhibition of Valproate Glucuronide (VPA-G) Hydrolysis : A key proposed mechanism is the inhibition of the enterohepatic recirculation of VPA. mdpi.com Carbapenems may irreversibly inhibit acylpeptide hydrolase, an enzyme that hydrolyzes VPA-G back into VPA. amegroups.orgmdpi.compharmacytimes.com This inhibition prevents the reabsorption of VPA, leading to accelerated clearance of VPA-G and a subsequent drop in plasma VPA concentrations. mdpi.compharmacytimes.com

Increased Distribution into Red Blood Cells : Carbapenems may inhibit multidrug resistance proteins on erythrocyte membranes, which normally efflux VPA. researchgate.netpsu.edu This inhibition leads to an accumulation of VPA inside red blood cells, thus lowering its concentration in the plasma. amegroups.orgpsu.edu

Decreased Intestinal Absorption : Carbapenems might also inhibit the intestinal transporters responsible for VPA absorption, further contributing to lower plasma levels when VPA is administered orally. nih.govresearchgate.net

A retrospective study involving 141 patients showed that the plasma concentration of VPA in patients receiving both VPA and a carbapenem was significantly lower (22.32 ± 21.77 µg/mL) compared to those on VPA monotherapy (65.17 ± 21.49 µg/mL). amegroups.org Another study reported that after the introduction of carbapenems in patients with acute VPA toxicity, VPA concentrations dropped by an average of 72%. mdpi.com

| Carbapenem | Observed Effect on VPA Concentration | Reported Magnitude of Change | Primary Proposed Mechanisms |

|---|---|---|---|

| Meropenem | Significant Decrease | Can bring down VPA levels more effectively than imipenem. mdpi.com In one case, meropenem led to a rapid decline to subtherapeutic levels. mdpi.com | Inhibition of VPA-G hydrolysis, enhanced glucuronidation. amegroups.orgmdpi.com |

| Imipenem | Significant Decrease | Reduced VPA absorption by 57% in rats (for oral VPA). researchgate.net Less reduction in VPA concentration compared to meropenem. amegroups.org | Inhibition of intestinal absorption, inhibition of VPA-G hydrolysis. amegroups.orgresearchgate.net |

| Ertapenem | Significant Decrease | Administration of 1g ertapenem resulted in a rapid decline in VPA concentration. mdpi.com | Inhibition of VPA-G hydrolysis. mdpi.com |

| Panipenem | Significant Decrease | Lowered VPA Area Under the Curve (AUC) in rats. asm.org | Enhanced glucuronidation via increased UDP-glucuronic acid levels, inhibition of VPA-G hydrolysis. researchgate.netpsu.eduasm.org |

Certain medications can inhibit the metabolic pathways of valproic acid, leading to increased plasma concentrations. nih.gov This inhibition often involves pathways other than glucuronidation, but it can indirectly affect the flux through the glucuronidation route.

Aspirin (B1665792) : Co-administration of aspirin can increase VPA levels. nih.govmedscape.com This occurs partly through the displacement of VPA from its plasma protein binding sites. pharmgkb.orgmedscape.com Furthermore, aspirin inhibits the β-oxidation pathway of VPA metabolism. nih.govresearchgate.net This inhibition leads to a compensatory increase in the amount of VPA eliminated as VPA-G. nih.govresearchgate.net In one study, VPA glucuronide content in urine increased by 30% after aspirin administration, while metabolites from the β-oxidation pathway decreased by 66%. nih.govresearchgate.net

Felbamate (B1672329) : Felbamate has been shown to increase VPA plasma concentrations. nih.govnih.gov A study in healthy volunteers found that felbamate significantly inhibits the β-oxidation pathway of VPA clearance. nih.gov This reduction in β-oxidation is largely compensated for by an increase in VPA glucuronidation. nih.gov The co-administration of felbamate can decrease the steady-state clearance of VPA by 28% to 54%, resulting in higher average VPA concentrations. nih.gov

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Some NSAIDs can inhibit UGT enzymes, which may lead to increased plasma concentrations of VPA. nih.gov However, the interactions can be complex. For instance, in one study, the NSAIDs diclofenac, tolmetin, and zomepirac (B1201015) inhibited cell proliferation, while valproate itself had no effect. nih.gov

Valproic Acid Glucuronide's Influence on the Metabolism of Other Compounds

Valproic acid and its glucuronide can act as inhibitors of UGT enzymes, thereby affecting the metabolism of other drugs that are substrates for these enzymes. nih.gov This can lead to drug-drug interactions where VPA increases the plasma levels of co-administered medications.

In vitro studies using human UGT isoforms have demonstrated that valproic acid can inhibit several key enzymes involved in drug metabolism. nih.govresearchgate.net

UGT1A9 : Valproic acid inhibits UGT1A9 in an uncompetitive manner. nih.govresearchgate.net This enzyme is responsible for the glucuronidation of drugs like propofol (B549288). nih.govaacrjournals.org

UGT2B7 : VPA acts as a competitive inhibitor of UGT2B7. nih.govresearchgate.net This interaction can alter the efficacy and toxicity of UGT2B7 substrates, such as the antiretroviral drug zidovudine (B1683550) (AZT). nih.govmdpi.com

UGT2B15 : Valproate significantly inhibits UGT2B15-catalyzed glucuronidation of steroids and other compounds. nih.govresearchgate.net This is noteworthy as some studies suggest VPA is not a substrate for this particular UGT isoform. pharmgkb.orgnih.gov In human liver microsomes, valproic acid was used as a specific inhibitor to demonstrate the role of UGT2B15 in the glucuronidation of 19-norandrosterone (B1242311), where it inhibited the reaction by about 45%. frontiersin.org

| UGT Isoform | Type of Inhibition | Example Substrate(s) Affected | Inhibition Constant (Ki) / IC50 |

|---|---|---|---|

| UGT1A9 | Uncompetitive | Propofol | Not specified in search results. |

| UGT2B7 | Competitive | Zidovudine (AZT) | Ki = 1.6 ± 0.06 mM |

| UGT2B15 | Inhibition (mechanism not fully specified) | Steroids, 19-norandrosterone | Inhibited 19-norandrosterone glucuronidation by 45% at 1 mM concentration. frontiersin.org |

| UGT1A1 & UGT1A6 | No significant inhibition | N/A | N/A |

Data sourced from in vitro studies. nih.govresearchgate.netfrontiersin.org

Mechanistic Insights into Drug-Drug Interactions Affecting this compound Dynamics

The drug-drug interactions involving VPA glucuronidation are multifaceted, stemming from a combination of pharmacokinetic mechanisms that go beyond simple enzyme induction or inhibition. amegroups.orgnih.gov

A central mechanism in the VPA-carbapenem interaction is the disruption of enterohepatic recirculation. mdpi.compharmacyjoe.com Carbapenems appear to inhibit acylpeptide hydrolase, the enzyme responsible for converting VPA-G back to its parent form, VPA. amegroups.orgpharmacytimes.com This blockade significantly increases the elimination of VPA-G, shortens the half-life of VPA, and drastically lowers its plasma concentration. pharmacytimes.com

Another contributing factor is the potential for carbapenems to enhance the formation of VPA-G. amegroups.org This is not thought to be a direct induction of UGT enzyme expression, which is typically a slower process. pharmacyjoe.com Instead, it may be due to an increased availability of the cofactor UDP-glucuronic acid in the liver, which accelerates the glucuronidation reaction catalyzed by UGT enzymes. researchgate.netpsu.edu

Furthermore, interactions can occur at the level of drug distribution. Carbapenems can inhibit efflux transporters like multidrug resistance proteins (MRPs) in the membranes of red blood cells. psu.edu This leads to an increased concentration of VPA within erythrocytes and a decreased concentration in the plasma, which is the fraction typically measured to assess therapeutic levels. researchgate.netpsu.edu

Finally, VPA itself can be the perpetrator in drug-drug interactions by inhibiting UGT enzymes. nih.gov By competitively or uncompetitively binding to enzymes like UGT2B7 and UGT1A9, VPA can slow the metabolism and clearance of other drugs that rely on these enzymes, demonstrating the bidirectional nature of these metabolic interactions. nih.govresearchgate.net

Special Populations and Valproic Acid Glucuronide Metabolism

Pediatric Considerations

The maturation of metabolic pathways in children leads to age-dependent changes in the formation and excretion of VPA-G. These developmental factors are crucial in understanding the disposition of valproic acid in pediatric patients.

Age-Dependent Changes in Valproic Acid Glucuronide Excretion

The excretion of valproic acid as VPA-G demonstrates notable variation with age in children. The primary route of VPA metabolism is through glucuronidation, a process that is not fully developed in early life. nih.govsukl.gov.cz

Research has shown that the proportion of a valproic acid dose recovered as VPA-G in the urine is lower in children aged 10 years and younger compared to older children and adolescents. nih.gov This suggests that the glucuronidation pathway becomes more efficient as a child matures. nih.gov In fact, elimination of VPA via glucuronidation is thought to become fully effective by the age of 3-4 years. sukl.gov.cz

This developmental immaturity of the glucuronidation pathway in infants and young children means that a larger fraction of valproic acid is available for other metabolic routes, such as mitochondrial and cytochrome P450-mediated biotransformation. nih.gov

Implications for Valproic Acid Pharmacokinetics in Children

Specifically, children between the ages of 2 and 10 years can have VPA clearances that are 50% higher than those observed in adults. sukl.gov.cz This increased clearance is partly attributable to the developing metabolic pathways, including glucuronidation. sukl.gov.cz As children approach and surpass the age of 10, their VPA clearance values tend to become similar to those of adults. sukl.gov.czdrugbank.com

The half-life of valproic acid, or the time it takes for the drug concentration to reduce by half, is also affected. In neonates, the half-life can be considerably longer, ranging from 10 to 67 hours, due to the underdeveloped clearance mechanisms. drugbank.com In contrast, children between 3 months and 10 years of age exhibit higher clearances by weight. drugbank.com

The following table summarizes the pharmacokinetic parameters of valproic acid in different pediatric age groups:

| Age Group | VPA Clearance | VPA Half-Life |

| Neonates (< 2 months) | Markedly decreased compared to older children and adults. sukl.gov.cz | 10-67 hours. drugbank.com |

| 2-10 years | 50% higher than in adults. sukl.gov.cz | Shorter than in adults. mdpi.com |

| > 10 years | Similar to adults. sukl.gov.czdrugbank.com | Similar to adults. mdpi.com |

These pharmacokinetic variations underscore the importance of considering age when administering valproic acid to pediatric patients.

Geriatric Considerations

The aging process can lead to physiological changes that may affect drug metabolism. However, the impact of aging on the formation of VPA-G appears to be less pronounced than the developmental changes observed in children.

Effect of Aging on this compound Formation Rates

Studies investigating the effect of aging on the glucuronidation of valproic acid have yielded interesting findings. While liver mass is known to decrease with age, it has been hypothesized that the glucuronidation process for certain drugs might be spared. nih.govcncb.ac.cn

Research using human liver microsomes from both younger (2-56 years) and elderly (65 years and older) donors found no significant difference in the formation rates of VPA-G between the two groups. nih.govcncb.ac.cnnih.gov This suggests that the intrinsic capacity of the liver to glucuronidate valproic acid is not substantially altered by the aging process. nih.govnih.gov

The following table presents the average velocities of VPA-G formation in human liver microsomes from elderly donors at different valproic acid concentrations:

| Valproic Acid Concentration (mM) | Average Velocity of VPA-G Formation (nmol/min/mg protein) |

| 0.25 | 7.0. nih.govcncb.ac.cn |

| 0.5 | 13.4. nih.govcncb.ac.cn |

| 1.0 | 25.4. nih.govcncb.ac.cn |

Research Methodologies and Analytical Approaches for Valproic Acid Glucuronide

In Vitro Model Systems for Studying Glucuronidation

In vitro systems provide a controlled environment to investigate the specific enzymes and mechanisms involved in the glucuronidation of valproic acid.

Human Liver Microsomes

Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), making them a cornerstone for in vitro drug metabolism studies. cncb.ac.cnnih.gov They are utilized to determine the kinetics of valproic acid glucuronide (VPAG) formation and to identify the UGT isoforms involved. pharmgkb.orgnih.gov

Studies using HLMs have demonstrated that the formation of VPAG can exhibit atypical, sigmoidal kinetics, also known as autoactivation kinetics. walshmedicalmedia.com This suggests that the rate of glucuronidation increases disproportionately at higher concentrations of valproic acid. For instance, in vitro Eadie-Hofstee plots, a graphical method to analyze enzyme kinetics, have shown a characteristic "hooked" appearance indicative of this autoactivation. walshmedicalmedia.com

Research has also been conducted to compare VPAG formation in HLMs from different age groups. One study found no significant difference in the rates of VPAG formation between microsomes from younger (2-56 years) and elderly (65 years and older) donors. cncb.ac.cnnih.govnih.gov In the elderly HLM bank, the average velocities of VPAG formation at valproic acid concentrations of 0.25, 0.5, and 1 mM were 7.0, 13.4, and 25.4 nmol/min/mg protein, respectively. cncb.ac.cnnih.gov A 5- to 8-fold variation in VPAG formation was observed across all donor microsomes, with rates ranging from 6.0 to 53.4 nmol/min/mg protein at a 1 mM substrate concentration. cncb.ac.cnnih.govnih.gov

Furthermore, HLMs have been instrumental in investigating drug-drug interactions. For example, they have been used to show that valproic acid can inhibit the glucuronidation of other drugs, such as zidovudine (B1683550) (AZT). asm.org Valproic acid at a concentration of 100 mg/ml resulted in a 50% inhibition of AZT glucuronidation in human hepatic microsomes. asm.org

Table 1: VPAG Formation Rates in Human Liver Microsomes

| Donor Age Group | Valproic Acid Concentration (mM) | Average Velocity (nmol/min/mg protein) |

|---|---|---|

| Elderly (≥65 years) | 0.25 | 7.0 |

| Elderly (≥65 years) | 0.5 | 13.4 |

| Elderly (≥65 years) | 1.0 | 25.4 |

Data sourced from studies on human liver microsomes. cncb.ac.cnnih.gov

Recombinant UGT Enzymes

To pinpoint the specific UGT enzymes responsible for valproic acid glucuronidation, researchers utilize recombinant UGT enzymes, which are individual UGT isoforms produced in cell lines. This approach allows for the characterization of each enzyme's contribution to the metabolic pathway.

In vitro studies with recombinant UGTs have identified several isoforms that catalyze the formation of VPAG, including UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. pharmgkb.orgnih.govresearchgate.net Conversely, UGT1A1 has been shown to have no activity towards valproic acid. cncb.ac.cnnih.govpharmgkb.org

Kinetic studies with these recombinant enzymes have revealed varying efficiencies. UGT2B7 consistently demonstrates the highest intrinsic clearance for VPAG formation. cncb.ac.cnnih.gov Notably, UGT1A4, UGT1A8, and UGT1A10 were also identified as catalysts for VPAG formation. cncb.ac.cnnih.govnih.gov The discovery of activity in UGT1A8 and UGT1A10, which are expressed in the intestine, suggests a potential role for extrahepatic metabolism of valproic acid. nih.gov The glucuronidation of valproic acid by these expressed UGTs is generally characterized by high Km values, in the range of 2.3-5.2 mM. researchgate.net

Recombinant UGTs are also crucial for understanding the mechanisms of drug interactions. For instance, valproic acid has been shown to competitively inhibit UGT2B7-catalyzed zidovudine glucuronidation with a Ki of 1.6 mM. researchgate.net It also exhibits uncompetitive inhibition of UGT1A9-catalyzed propofol (B549288) glucuronidation. researchgate.net

Table 2: UGT Isoforms Involved in Valproic Acid Glucuronidation

| UGT Isoform | Activity towards Valproic Acid | Key Findings |

|---|---|---|

| UGT1A1 | None | Consistently shown to lack activity. cncb.ac.cnnih.govpharmgkb.org |

| UGT1A3 | Yes | Contributes to VPAG formation. pharmgkb.orgnih.gov |

| UGT1A4 | Yes | Identified as a contributing enzyme. cncb.ac.cnnih.govpharmgkb.orgnih.gov |

| UGT1A6 | Yes | Involved in VPAG formation. pharmgkb.orgnih.gov |

| UGT1A8 | Yes | Potential for intestinal glucuronidation. cncb.ac.cnnih.govpharmgkb.orgnih.gov |

| UGT1A9 | Yes | Contributes to VPAG formation. pharmgkb.orgnih.gov |

| UGT1A10 | Yes | Potential for intestinal glucuronidation. cncb.ac.cnnih.govpharmgkb.orgnih.gov |

This table summarizes findings from studies using recombinant UGT enzymes.

Human and Animal Hepatocyte Cultures (e.g., Sandwich-Cultured Rat Hepatocytes)

In sandwich-cultured rat hepatocytes, the formation of this compound has been quantified to investigate the role of metabolism in valproic acid-induced toxicity. oup.com Studies have shown that from 3 to 24 hours of exposure to valproic acid, the concentration of its glucuronide conjugate in the supernatant increases significantly. oup.com One study using sandwich-cultured rat hepatocytes found no significant difference in the levels of VPAG over a 6-day culture period when investigating the effect of culture age on glucuronidation. researchgate.net

Human hepatocyte cultures have also been employed to characterize the kinetics of VPAG formation, providing further evidence for in vitro autoactivation kinetics. walshmedicalmedia.com These models bridge the gap between simpler systems like microsomes and complex in vivo studies.

In Vivo Study Designs

In vivo studies in both humans and animals are essential for understanding the pharmacokinetics of valproic acid and its glucuronide in a whole-organism context.

Human Pharmacokinetic Studies

Human pharmacokinetic studies involve administering valproic acid to volunteers or patients and measuring the concentrations of the parent drug and its metabolites, including VPAG, in biological fluids like plasma and urine over time. These studies have established that this compound is a major metabolite in humans, accounting for 10-70% of the administered dose excreted in urine. walshmedicalmedia.com

These studies have provided in vivo evidence that corroborates the in vitro finding of autoactivation kinetics. Enhanced rates of glucuronidation have been observed in humans at high doses of valproic acid, which could not be fully explained by increases in unbound drug concentrations alone, consistent with autoactivation. walshmedicalmedia.com Clinical studies have also been designed to investigate drug interactions. For example, the co-administration of valproic acid has been shown to increase the plasma area under the curve (AUC) of zidovudine, confirming the inhibitory effect of valproic acid on glucuronidation observed in vitro. google.comclinicaltrials.gov Similarly, the interaction between valproic acid and lorazepam, another drug metabolized by glucuronidation, has been a subject of clinical investigation, although the clinical significance remains under discussion. scispace.comcjhp-online.ca

Animal Models (e.g., Sheep, Rat, Dog)

Animal models are frequently used in preclinical studies to investigate the pharmacokinetics and metabolism of drugs before human trials. Sheep, rats, and dogs have all been utilized in the study of valproic acid glucuronidation.

The sheep model has been particularly informative. Following a 100 mg/kg intravenous bolus dose of valproic acid to adult sheep, approximately 79% of the dose was recovered in the urine as VPAG. psu.edu This model provided the first clear in vivo demonstration of autoactivation kinetics for VPAG formation, which was consistent with in vitro findings in sheep liver microsomes. walshmedicalmedia.comresearchgate.netpsu.edu

Rat models have also been extensively used. Studies in epileptic rats have investigated the effect of co-administered substances on the pharmacokinetics of valproic acid, suggesting that inhibition of glucuronidation can lead to increased plasma concentrations of the drug. ajol.info Sandwich-cultured rat hepatocytes, as an in vitro extension of this model, have been used to study the role of glucuronidation in valproic acid-induced hepatotoxicity. oup.commdpi.com

While less detailed information is available from the provided search results regarding the dog model, it is a commonly used species in preclinical pharmacokinetic and toxicology studies.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-2-propylpent-2,4-dienoic acid |

| 2-ene-valproate |

| 2-propylpent-4-enoic acid |

| 3-OXO-valproate |

| 4-ene-VPA |

| Acetaminophen |

| Atovaquone |

| Benoxaprofen |

| Bosentan |

| Carbamazepine |

| Desloratadine |

| Diclofenac |

| Estradiol-3-glucuronide |

| Fluconazole |

| Hecogenin |

| Lamotrigine |

| Lorazepam |

| Methadone |

| Oxazepam |

| Phenobarbital |

| Phenytoin |

| Probenecid |

| Propofol |

| Quinidine |

| Rifampicin |

| Temazepam |

| Tolmetin |

| Valproic acid |

| This compound |

Analytical Techniques for Quantification of this compound

The accurate quantification of this compound (VPA-Gluc), the major metabolite of the antiepileptic drug valproic acid (VPA), is crucial for understanding its pharmacokinetic profile and its role in both therapeutic and potential toxic effects. Various sophisticated analytical techniques have been developed and validated for the determination of VPA-Gluc in biological matrices such as plasma, urine, and brain tissue.

Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the bioanalysis of VPA-Gluc due to its high sensitivity, specificity, and throughput. frontiersin.org This technique allows for the simultaneous quantification of VPA, VPA-Gluc, and other metabolites in a single analytical run. nih.govnih.gov

Methodology and Findings:

LC-MS/MS methods typically involve a sample preparation step, such as protein precipitation or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. nih.govactamedicamarisiensis.ro Reversed-phase chromatography, often using a C18 column, is commonly employed to separate the analytes from endogenous matrix components. nih.govactamedicamarisiensis.ro The detection is usually performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. epilepsia.su

For VPA-Gluc, a common MRM transition is m/z 319.2 → 143.2 in negative ion mode. epilepsia.su The method has been validated in various biological matrices, including rat plasma, cerebrospinal fluid, and brain tissue, demonstrating good linearity, accuracy, and precision. nih.govresearchgate.net For instance, one study reported a linear range of 10-140 µg/mL for VPA-Gluc in rat plasma. nih.govresearchgate.net The use of stable isotope-labeled internal standards is a common practice to ensure the accuracy and reproducibility of the method. nih.gov

The high sensitivity of LC-MS/MS allows for the use of small sample volumes, which is particularly advantageous in pediatric studies or when sample availability is limited. nih.gov Furthermore, the rapid analysis time, often with chromatographic runs of only a few minutes, makes it suitable for high-throughput analysis in clinical and research settings. nih.gov

Table 1: LC/MS/MS Method Parameters for this compound Quantification

| Parameter | Details | Reference |

|---|---|---|

| Instrumentation | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer | actamedicamarisiensis.ro |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode | actamedicamarisiensis.roepilepsia.su |

| Detection Mode | Multiple Reaction Monitoring (MRM) | epilepsia.su |

| MRM Transition | m/z 319.2 → 143.2 (for VPA-Gluc) | epilepsia.su |

| Chromatography | Reversed-phase (e.g., C18 column) | nih.govactamedicamarisiensis.ro |

| Sample Preparation | Protein precipitation or Solid-Phase Extraction | nih.govactamedicamarisiensis.ro |

| Linear Range (example) | 10-140 µg/mL in rat plasma | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been extensively used for the determination of VPA and its metabolites, including VPA-Gluc. nih.govnih.gov This method often requires derivatization of the analytes to increase their volatility and improve their chromatographic properties.

Methodology and Findings:

Prior to GC-MS analysis, VPA-Gluc is typically hydrolyzed to free VPA, either chemically or enzymatically using β-glucuronidase. nih.govnih.gov The resulting VPA, along with other metabolites, is then extracted and derivatized. Trimethylsilylation is a common derivatization procedure. nih.gov The analysis is performed on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.govnih.gov

GC-MS methods have been successfully applied to quantify VPA and its metabolites in serum and urine samples from patients. nih.govnih.gov These methods have demonstrated good recovery and reproducibility, making them suitable for screening for unusual metabolite patterns that might be indicative of adverse effects. nih.gov For instance, GC-MS analysis has been used to identify various metabolites excreted as glucuronides, such as (Z)- and (E)-2-propyl-2-pentenoic acid, 3-hydroxy-2-propylpentanoic acid, and 2-propylglutaric acid. nih.gov

While robust, GC-MS methods can be more time-consuming than LC-MS/MS due to the additional hydrolysis and derivatization steps. However, it remains a valuable tool, particularly for comprehensive metabolic profiling. nih.gov

Table 2: GC-MS Method Parameters for Valproic Acid Metabolite Analysis

| Parameter | Details | Reference |

|---|---|---|

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | nih.govnih.gov |

| Sample Preparation | Hydrolysis of glucuronide conjugates, extraction, and derivatization (e.g., trimethylsilylation) | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.govnih.gov |

| Application | Quantification of VPA and its metabolites in serum and urine | nih.govnih.gov |

| Key Finding | Identification of various metabolites excreted as glucuronides | nih.gov |

Pharmacokinetic and Pharmacodynamic Modeling of this compound Disposition

Modeling Approaches and Findings:

The disposition of VPA and VPA-Gluc can exhibit non-linear pharmacokinetics, particularly at higher doses, which necessitates the use of more complex models than simple linear one- or two-compartment models. oup.commdpi.com The formation of VPA-Gluc can be dose-dependent, and its elimination can also be a saturable process. oup.com

Studies in animal models, such as guinea pigs, have shown that at high doses of VPA, there is an accumulation of plasma VPA-Gluc. oup.com This has been attributed to a saturable elimination process rather than a saturation of its formation. oup.com In some cases, evidence of autoactivation kinetics for VPA glucuronidation has been observed, where the rate of metabolite formation increases more than proportionally with the substrate concentration. psu.edu

Physiologically based pharmacokinetic (PBPK) models have been developed to provide a more mechanistic understanding of VPA disposition. nih.gov These models incorporate physiological parameters and enzyme kinetics to simulate the concentration-time profiles of VPA and its metabolites in various tissues. By including UDP-glucuronosyltransferase (UGT) enzyme kinetics, these models can predict the impact of factors such as drug-drug interactions and genetic polymorphisms on VPA-Gluc formation and disposition. nih.gov

Future Directions in Valproic Acid Glucuronide Research

Elucidation of Remaining Unknowns in Valproic Acid Glucuronide Disposition

This compound is the main metabolite of VPA, constituting approximately 30-50% of the drug's urinary metabolites. pharmgkb.org In some animal models, it can account for as much as 80% of the administered dose recovered in urine. psu.edu The formation of VPA-G occurs through glucuronidation, a major metabolic pathway for VPA. pharmgkb.org However, several aspects of its disposition require further investigation.

Key areas for future research include:

Enzyme Contribution: Multiple UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and others, are known to catalyze the formation of VPA-G in vitro. pharmgkb.orgresearchgate.net The precise contribution of each of these UGT isoforms to VPA-G formation in vivo remains an area of active investigation. Understanding this could clarify the significant inter-individual variability seen in VPA metabolism.

Enterohepatic Recirculation: Evidence suggests that VPA-G undergoes enterohepatic recirculation, where it is excreted in the bile, hydrolyzed back to VPA by gut bacteria, and then reabsorbed. tzuchi.com.tw The full extent and clinical impact of this process are not completely understood. Factors that influence this recirculation, such as co-administered drugs like carbapenems which can inhibit the hydrolysis of VPA-G, need more detailed study. tzuchi.com.tw

Transport Mechanisms: The specific transporters involved in the movement of VPA-G into and out of hepatocytes and its excretion into bile and urine are not fully characterized. Identifying these transporters could reveal new sites for potential drug-drug interactions.

Autoactivation Kinetics: Studies have observed that the glucuronidation of VPA can exhibit autoactivation kinetics, where the presence of the substrate (VPA) at higher concentrations increases the rate of its own metabolism beyond what would be predicted by standard models. psu.eduresearchgate.net The in vivo relevance and the exact molecular mechanisms behind this phenomenon need to be more clearly demonstrated in human subjects. psu.edu

Development of Predictive Models for Valproic Acid-Related Adverse Reactions Based on Metabolite Profiles

A significant goal in VPA therapy is to predict and prevent adverse drug reactions (ADRs). Future research is focused on creating predictive models that incorporate detailed metabolite profiles.

For instance, a study developing a predictive model for VPA-induced dyslipidemia in pediatric patients identified baseline levels of aspartate aminotransferase (AST) and direct bilirubin (B190676) (DBIL) as independent risk factors. frontiersin.org Integrating comprehensive metabolite data, including VPA-G levels, into such models could significantly enhance their predictive power for various metabolic disturbances.

Advancements in Personalized Medicine Approaches for Valproic Acid Therapy

Personalized medicine aims to tailor drug therapy to the individual patient, and VPA treatment is a prime candidate for this approach due to high variability in patient response and side effects. nih.govmdpi.com Future advancements will likely rely heavily on integrating pharmacogenetic and pharmacometabolomic data. risksafety.ru

Genetic polymorphisms in the UGT enzymes responsible for producing VPA-G, as well as in the CYP450 enzymes that produce other metabolites, can significantly alter VPA clearance and plasma concentrations. oaepublish.commdpi.com For example, a polymorphism in the UGT2B7 gene was shown to cause significant differences in plasma VPA levels in a pediatric cohort. oaepublish.com

By combining a patient's genetic profile with real-time monitoring of VPA and its metabolite levels (including VPA-G), clinicians could:

Identify a patient's metabolic phenotype (e.g., poor, intermediate, or extensive metabolizer). mdpi.com

Select more appropriate starting doses. risksafety.ru

Minimize the risk of ADRs by predicting the formation of toxic metabolites. risksafety.runih.gov

This personalized strategy moves beyond simply measuring total VPA concentration and considers the dynamic metabolic processes unique to each patient.

Exploration of Novel Therapeutic or Toxicological Roles for this compound

Currently, this compound is largely considered to be a therapeutically neutral or inactive metabolite whose primary role is to facilitate the elimination of VPA from the body. nih.gov However, the biological roles of drug metabolites can sometimes be more complex than initially assumed.

Future research could explore whether VPA-G has any subtle biological activities of its own. While the significant toxic effects of VPA therapy, such as hepatotoxicity, are generally attributed to the parent drug or its oxidative metabolites, a comprehensive toxicological assessment of VPA-G in various cellular models has not been exhaustively performed. researchgate.netmdpi.com It is also conceivable, though not yet demonstrated, that VPA-G could interact with drug transporters or enzymes, potentially affecting the disposition of other co-administered medications.

Interestingly, some toxic metabolites of VPA are being explored for potential therapeutic effects in other areas, such as oncology. mdpi.com While there is currently no evidence to suggest a similar role for VPA-G, a full characterization remains a potential, albeit distant, avenue for future research. The main focus, however, remains on understanding its role in the disposition and safety profile of the parent compound, valproic acid.

Q & A

Q. What enzymatic pathways are responsible for the glucuronidation of valproic acid, and how do they influence its metabolic fate?

Valproic acid is primarily glucuronidated by UDP-glucuronosyltransferase (UGT) isoforms UGT1A4, UGT1A8, UGT1A10, and UGT2B7. These enzymes catalyze the conjugation of valproic acid with glucuronic acid, forming its acyl glucuronide metabolite (VPA-g). To study this pathway, researchers employ in vitro assays using human liver microsomes or recombinant UGT isoforms, coupled with LC-MS/MS quantification of VPA-g . Kinetic parameters (e.g., Km, Vmax) should be determined to compare isoform-specific activity and assess interindividual variability.

Q. What analytical methods are recommended for quantifying VPA-g in biological matrices?

Validated LC-MS/MS protocols are the gold standard due to their sensitivity and specificity. For example, a recent study used LC-QTOF/MS to detect VPA-g in urine, achieving precise quantification with a linear range of 0.1–150 mg/L . Alternatively, 1H NMR spectroscopy can identify intact VPA-g in poisoning cases, though it lacks the sensitivity of mass spectrometry for low-concentration samples . Method selection depends on the research context: LC-MS/MS for pharmacokinetic studies, NMR for structural confirmation.

Q. How does VPA-g formation impact valproic acid’s pharmacokinetics?

VPA-g is a major metabolite, constituting ~50% of valproic acid’s clearance in humans. Its formation reduces systemic exposure to the parent drug, but hydrolysis back to valproic acid (via β-glucuronidase) can prolong pharmacodynamic effects. Researchers should use compartmental pharmacokinetic models to simulate VPA-g’s contribution to valproic acid’s half-life, particularly in populations with UGT polymorphisms .

Advanced Research Questions

Q. How do carbapenem antibiotics alter valproic acid’s therapeutic efficacy via interactions with VPA-g?

Carbapenems (e.g., imipenem, doripenem) reduce valproic acid serum levels by inhibiting the hydrolysis of VPA-g back to the parent drug. In vitro models using hepatocytes or plasma incubations with carbapenems can quantify this inhibition . Clinically, researchers must monitor valproic acid levels during coadministration and employ dose adjustments. Animal studies suggest carbapenems reduce VPA-g hydrolysis by >50%, leading to subtherapeutic valproic acid concentrations .

Q. What experimental approaches validate the reactivity and protein-adduct formation of VPA-g?

Acyl glucuronides like VPA-g can form covalent adducts with plasma proteins, potentially triggering immune responses. To study this, incubate VPA-g with human serum albumin (HSA) under physiological conditions (pH 7.4, 37°C) and detect adducts via ELISA or immunoprecipitation with anti-adduct antibodies . Comparative studies with other acyl glucuronides (e.g., diclofenac) can contextualize VPA-g’s reactivity.

Q. Why is VPA-g not implicated in valproic acid’s hepatotoxicity despite its high metabolic turnover?

While VPA-g is a major metabolite, valproic acid’s toxicity arises from mitochondrial β-oxidation intermediates (e.g., 4-ene-VPA) and oxidative stress. To dissect this, researchers use in vitro hepatotoxicity models (e.g., HepG2 cells) treated with valproic acid ± UGT inhibitors. Toxicity assays (e.g., ATP depletion, ROS measurement) confirm that glucuronidation is a detoxification pathway, unlike β-oxidation metabolites .

Q. How can researchers optimize LC-MS/MS methods to distinguish VPA-g isomers in complex biological samples?

VPA-g undergoes pH-dependent isomerization, producing β-glucuronidase-resistant forms. To resolve isomers, use a high-resolution LC system with a HILIC column and mobile phases buffered at pH 3.0. MS/MS fragmentation patterns (e.g., m/z transitions specific to acyl migration products) can further differentiate isomers . Method validation should include stability tests under varying pH and temperature conditions.

Q. What in silico tools predict the pharmacokinetic and toxicological risks of acyl glucuronides like VPA-g?

Partial least squares (PLS) models, trained on datasets of acyl glucuronide reactivity (e.g., hydrolysis half-life, protein adduct formation), can predict VPA-g’s behavior. Tools like GastroPlus™ simulate VPA-g’s enterohepatic recirculation, while molecular docking studies assess its interaction with UGTs or serum proteins . Cross-validate predictions with in vitro data to improve model accuracy.

Methodological Considerations

- Contradiction Analysis : When clinical data conflict with in vitro findings (e.g., carbapenem interactions), use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in enzyme inhibition thresholds .

- Comparative Studies : Benchmark VPA-g against other acyl glucuronides (e.g., mycophenolic acid) to evaluate its relative stability and adduct-forming potential .

Retrosynthesis Analysis